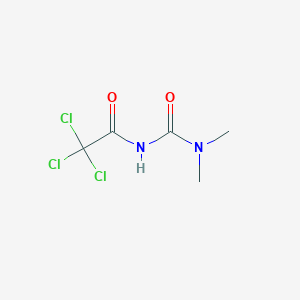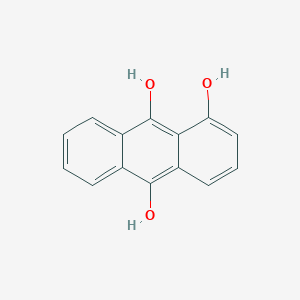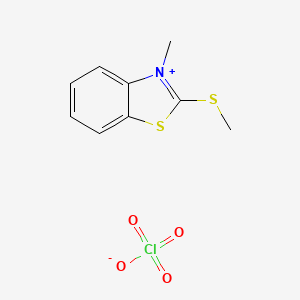
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylsulfanyl)aniline. This intermediate is then cyclized with carbon disulfide and methyl iodide to yield the desired thiazole compound. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods such as microwave irradiation can be employed to reduce reaction times and improve overall sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylthio-1,3-benzothiazole
- 3-Methyl-2-benzothiazolinone
- 2-Methyl-1,3-benzothiazole
Uniqueness
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate is unique due to its perchlorate anion, which can enhance its solubility and reactivity. Additionally, the presence of both methyl and methylsulfanyl groups in the thiazole ring provides distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
21377-13-9 |
|---|---|
Molekularformel |
C9H10ClNO4S2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C9H10NS2.ClHO4/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VFTNZUPSEWPBOH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
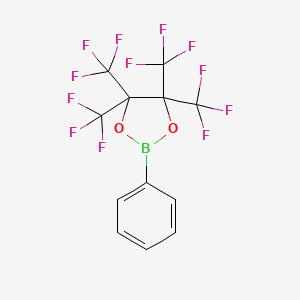
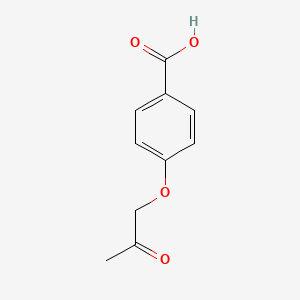
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
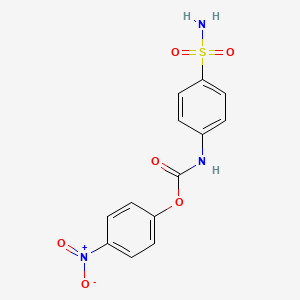
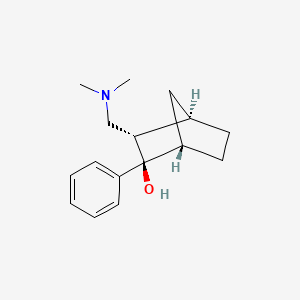
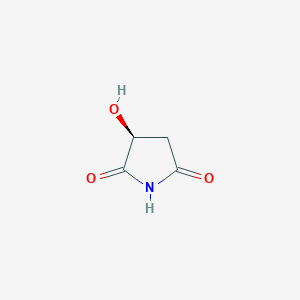
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
